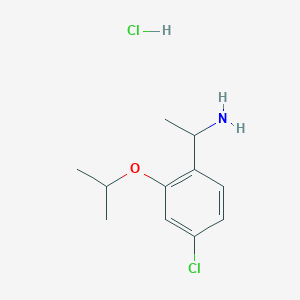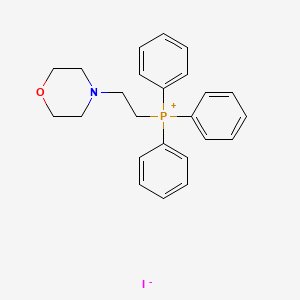
1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride
Descripción general
Descripción
“1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride” is likely a compound that contains an amine group (-NH2) attached to an ethyl group (CH2CH3), which is further attached to a phenyl ring. The phenyl ring has a chlorine atom and an isopropoxy group attached to it .
Synthesis Analysis
The synthesis of such a compound might involve several steps, including the formation of the isopropoxy group, the introduction of the chlorine atom, and the attachment of the ethylamine group . The exact procedure would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl ring and the various attached groups .Chemical Reactions Analysis
The compound could participate in various chemical reactions. For example, the amine group might react with acids to form amine salts, or it could undergo reactions with other organic compounds to form amides, imines, or other types of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, density, and solubility, would be determined by its specific molecular structure . For example, the presence of the polar amine group and the nonpolar isopropoxy group might influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Antidepressant Activity
A study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share a structural motif with the compound of interest, explored their potential antidepressant activity. These derivatives were tested for their ability to inhibit rat brain imipramine receptor binding and the uptake of neurotransmitters norepinephrine and serotonin. The research highlighted a subset of these derivatives showing potential antidepressant effects in rodent models, suggesting their utility in developing antidepressant therapies (Yardley et al., 1990).
Analgesic Activity
Another study investigated the synthesis and analgesic activity of optically pure 1-aryl-2-phenylethylamines, which resemble the core structure of the target compound. These were evaluated for analgesic activity using the acetic acid-induced mouse-writhing assay, revealing certain derivatives with potency comparable to known analgesics (Takahashi et al., 1983).
Structural Investigations
Research on the structural properties of related compounds, such as [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, utilized single-crystal X-ray diffraction to examine their molecular conformation. These studies contribute to the understanding of molecular structures and can guide the synthesis of novel compounds with desired properties (Datta et al., 1994).
Inhibition of Monoamine Oxidase
Research into the anti-monoamine oxidase activity of 1-phenylethylamines, which are structurally similar to the target compound, revealed that certain derivatives significantly inhibit monoamine oxidase. This enzyme is a target for the treatment of various neuropsychiatric disorders, indicating potential therapeutic applications (McCoubrey, 1959).
Dopamine Receptor Ligands
The synthesis of 2-(4-chloro-3-hydroxyphenyl)ethylamine and its derivatives aimed to explore their affinity and selectivity for dopamine receptor subtypes. These studies are crucial for the development of drugs targeting neurological disorders, illustrating the importance of structural modifications to enhance receptor affinity (Claudi et al., 1992).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chloro-2-propan-2-yloxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13;/h4-8H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOXMQCBTXUCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)

amine](/img/structure/B1531582.png)
![(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531583.png)
amine](/img/structure/B1531584.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine](/img/structure/B1531585.png)
![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531589.png)
![3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B1531590.png)
![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)